8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various chlorine and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a quinoline derivative. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Fusing with Quinoline: The pyrazole intermediate is then reacted with a quinoline derivative under conditions that promote cyclization and fusion of the rings.
Chlorination and Phenylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorinated or phenylated derivatives.
Scientific Research Applications
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular processes.
Pathway Modulation: By affecting signaling pathways, the compound can alter cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide share structural similarities and are studied for their biological activities.
Pyrazole Derivatives: Other pyrazole-based compounds also exhibit interesting chemical and biological properties.
Uniqueness
8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its specific substitution pattern and the combination of pyrazole and quinoline rings
Properties
IUPAC Name |
8-chloro-1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3N3/c23-14-6-9-20-16(10-14)22-17(12-26-20)21(13-4-2-1-3-5-13)27-28(22)15-7-8-18(24)19(25)11-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUQJNXVAXVVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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